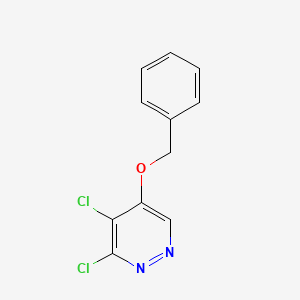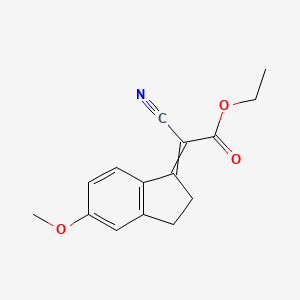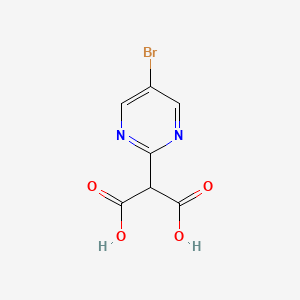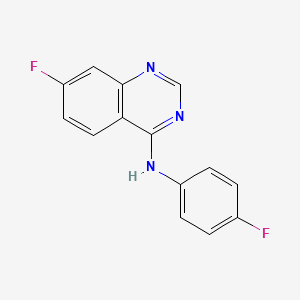
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride is a chemical compound with a unique structure that includes a triazine ring substituted with an aminomethyl group and a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under controlled conditions.
Substitution Reactions: The aminomethyl group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated triazine derivative.
Butyl Chain Addition: The butyl chain is added via alkylation reactions, where a butyl halide reacts with the triazine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学研究应用
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 6-(Aminomethyl)-N-methyl-1,2,4-triazin-3-amine dihydrochloride
- 6-(Aminomethyl)-N-ethyl-1,2,4-triazin-3-amine dihydrochloride
- 6-(Aminomethyl)-N-propyl-1,2,4-triazin-3-amine dihydrochloride
Uniqueness
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl chain provides hydrophobic characteristics, influencing its solubility and interaction with biological membranes.
属性
分子式 |
C8H17Cl2N5 |
|---|---|
分子量 |
254.16 g/mol |
IUPAC 名称 |
6-(aminomethyl)-N-butyl-1,2,4-triazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N5.2ClH/c1-2-3-4-10-8-11-6-7(5-9)12-13-8;;/h6H,2-5,9H2,1H3,(H,10,11,13);2*1H |
InChI 键 |
QRHCNJVKFHBYOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC=C(N=N1)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)


![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15065882.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)


![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)




